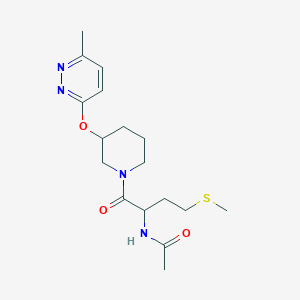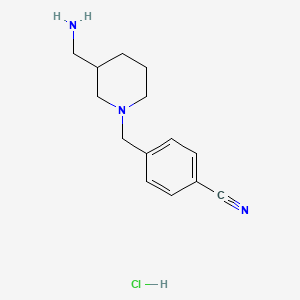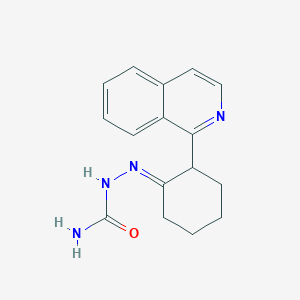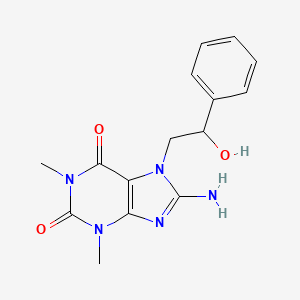![molecular formula C20H13ClFN3O B2999219 6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide CAS No. 1164468-07-8](/img/structure/B2999219.png)
6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide” is a chemical compound. It is used for industrial and scientific research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The chemical structure of the molecules was accurately drawn using ChemDraw Ultra software, then optimized at density functional theory (DFT) using Becke’s three-parameter Lee–Yang–Parr hybrid functional (B3LYP/6-311**) basis set in a vacuum of Spartan 14 software .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various computational chemistry tools. For instance, molecular docking simulation can be used to evaluate the theoretical binding affinities .Aplicaciones Científicas De Investigación
Potential as a Kinase Inhibitor
A notable application involves the development of selective and orally efficacious inhibitors targeting the Met kinase superfamily. Such compounds, including closely related chemical structures, have been identified as potent Met kinase inhibitors, with modifications improving enzyme potency, aqueous solubility, and kinase selectivity. These inhibitors demonstrate promising in vivo efficacy in tumor models, leading to advancements into clinical trials for potential cancer therapies (Schroeder et al., 2009).
Antitubercular and Antibacterial Properties
Research has also explored the synthesis of novel carboxamide derivatives with significant antitubercular and antibacterial activities. These compounds, including related derivatives, show more potent activity against specific bacterial strains compared to reference drugs, indicating their potential in developing new antimicrobial agents (Bodige et al., 2020).
Crystal Structure and Physicochemical Properties
The compound's structure and properties have been examined through various methods, including X-ray diffraction and DFT studies. These analyses provide insights into the molecule's conformation and physicochemical characteristics, offering valuable information for designing drugs with optimized properties (Qin et al., 2019).
Applications in Synthesis and Material Science
Additional research highlights the compound's role in the synthesis of new materials and chemical intermediates. For instance, studies on water-mediated synthesis techniques and non-linear optical properties reveal potential applications in material science, particularly in developing materials with unique electronic and optical features (Jayarajan et al., 2019).
Role in Developing Fluorescent Chemosensors
The compound has also contributed to developing selective and sensitive fluorescent chemosensors for detecting metal ions in neutral buffer aqueous solutions. Such chemosensors can significantly impact environmental monitoring and biomedical diagnostics by enabling precise and efficient detection of specific ions (Guo et al., 2004).
Safety and Hazards
According to the Safety Data Sheets, this compound is used for industrial and scientific research uses . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first-aid measures should be taken . It is recommended to use dry chemical, carbon dioxide or alcohol-resistant foam for firefighting .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, such as serine/threonine kinase , which plays a crucial role in the MAP kinase signal transduction pathway .
Mode of Action
For instance, some compounds inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
For example, some compounds selectively inhibit toll-like receptor 4-mediated cytokine production through suppression of intracellular signaling .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity against various microbial strains .
Propiedades
IUPAC Name |
6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O/c21-18-10-5-13(11-23-18)20(26)24-19-17-4-2-1-3-14(17)12-25(19)16-8-6-15(22)7-9-16/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYKUSZKWMJUPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=NC(=O)C3=CN=C(C=C3)Cl)N1C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2999141.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2999145.png)

![N-(2,4-dimethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2999147.png)

![ethyl 2-(4-benzoylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2999151.png)
![N-Methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(6-phenylpyridazin-3-yl)azetidin-3-amine](/img/structure/B2999155.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)propanamide](/img/structure/B2999158.png)
![N-(3,5-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2999159.png)
